1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone
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Overview
Description
1-(4-Methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core substituted with methoxyphenyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the pyrimidinone ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4,5-dihydropyrimidinone.
Substitution: Formation of halogenated derivatives like 4-bromo-1-(4-methoxyphenyl)-2,6-dimethyl-5-phenylpyrimidinone.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-1H-imidazole: Shares the methoxyphenyl group but has an imidazole ring instead of a pyrimidinone ring.
1-(4-Methoxyphenyl)-1H-indole: Contains an indole ring, offering different biological activities.
4-Methoxyphenyl-1H-benzimidazole: Features a benzimidazole ring, known for its pharmacological properties.
Uniqueness: 1-(4-Methoxyphenyl)-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone is unique due to its specific substitution pattern and the presence of both methoxyphenyl and phenyl groups on the pyrimidinone ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,6-dimethyl-5-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-18(15-7-5-4-6-8-15)19(22)20-14(2)21(13)16-9-11-17(23-3)12-10-16/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHVXHOMRGEEMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2=CC=C(C=C2)OC)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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